1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC17360664
Molecular Formula: C12H19BF2N2O2
Molecular Weight: 272.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19BF2N2O2 |
|---|---|
| Molecular Weight | 272.10 g/mol |
| IUPAC Name | 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3 |
| Standard InChI Key | OEPGTRGJBQTXIA-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound (C₁₂H₁₉BF₂N₂O₂; MW 272.10 g/mol) consists of a pyrazole ring substituted at positions 1, 3, 4, and 5 . Key structural elements include:
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Position 1: A difluoromethyl group (-CF₂H), which introduces electronegativity and metabolic stability.
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Positions 3 and 5: Methyl groups (-CH₃) that sterically shield the pyrazole ring.
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Position 4: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester facilitating cross-coupling reactions.
The canonical SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C) confirms the connectivity, while the InChIKey (OEPGTRGJBQTXIA-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Electronic Effects
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The difluoromethyl group withdraws electron density via inductive effects, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity .
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The boronic ester acts as a Lewis acid, coordinating to nucleophiles in cross-coupling reactions. Its dioxaborolane ring stabilizes the boron center, preventing hydrolysis under ambient conditions .
Synthesis and Reaction Pathways
Catalytic Borylation Strategies
Synthesis typically involves iridium-catalyzed borylation of prefunctionalized pyrazoles. For example, Larsen and Hartwig demonstrated that bis(pinacolato)diboron reacts with halogenated pyrazoles in tetrahydrofuran at 80°C under inert conditions :
Key parameters:
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Catalyst: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer.
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Ligand: 3,4,7,8-Tetramethyl-o-phenanthroline.
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Reaction Time: 16 hours.
Alternative Routes
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Direct functionalization: Electrophilic substitution on pre-borylated pyrazoles using fluoromethylation agents like CHF₂Cl .
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Protodeboronation avoidance: Steric shielding from the tetramethyl dioxaborolane group prevents undesired protodeboronation during storage .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables carbon-carbon bond formation with aryl halides under palladium catalysis. For instance:
Fluorinated Building Blocks
The difluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, improving drug candidates’ pharmacokinetic profiles. Notable examples include:
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